molecular formula C15H14O2 B8362321 alpha-(3-Methylphenoxy)acetophenone

alpha-(3-Methylphenoxy)acetophenone

Cat. No. B8362321
M. Wt: 226.27 g/mol
InChI Key: QZJULIXUNKVGQQ-UHFFFAOYSA-N
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Description

Alpha-(3-Methylphenoxy)acetophenone is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-(3-Methylphenoxy)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-(3-Methylphenoxy)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

alpha-(3-Methylphenoxy)acetophenone

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-phenylethanone

InChI

InChI=1S/C15H14O2/c1-12-6-5-9-14(10-12)17-11-15(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

QZJULIXUNKVGQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Equimolar amounts of 3-hydroxytoluene and α-bromoacetophenone are refluxed in benzene in the presence of potassium carbonate to provide α-(3-methylphenoxy)acetophenone.
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Synthesis routes and methods II

Procedure details

Using an alternative condensation, equimolar amounts of m-cresol and alpha-bromoacetophenone are refluxed in benzene in the presence of potassium carbonate with azeotropic removal of water to provide alpha-(3-methylphenoxy)acetophenone.
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Synthesis routes and methods III

Procedure details

A mixture of 50 g (0.324 mol) of 2-chloroacetophenone, 104.8 g (0.97 mol) of m-cresol, 45 g (0.326 mol) of potassium carbonate and 1 g of copper is heated at 120° C. for 16 hours. After cooling it is poured into water and extracted twice with methyl tert-butyl ether (MTB ether). The ether phase is washed five times with concentrated sodium hydroxide solution and then twice with water, dried and concentrated. 67.2 g (92% yield) of 2-(3-methylphenoxy)acetophenone remain as yellow oil.
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